2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring attached to a butyl chain, which is further connected to an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the attachment of the butyl chain and subsequent cyclization to form the isoindole-1,3-dione structure. Key reagents and conditions may include:
Pyrimidine formation: Starting from appropriate precursors such as aminopyrimidines, the pyrimidine ring can be synthesized through condensation reactions.
Butyl chain attachment: The butyl chain can be introduced via alkylation reactions using butyl halides.
Cyclization: The final step involves cyclization to form the isoindole-1,3-dione moiety, often using cyclization agents and appropriate solvents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or isoindole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under conditions such as reflux or microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in studies related to enzyme inhibition and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating cellular pathways. Specific pathways involved may include cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and enzyme inhibition.
Triazolo[1,5-c]pyrimidine: Used in the development of multi-target ligands and diagnostic probes.
Uniqueness
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a pyrimidine ring and an isoindole-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88940-80-1 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(4-pyrimidin-5-ylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-6-1-2-7-14(13)16(21)19(15)8-4-3-5-12-9-17-11-18-10-12/h1-2,6-7,9-11H,3-5,8H2 |
InChI Key |
ADNPCYDNWZMYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=CN=CN=C3 |
Origin of Product |
United States |
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